Kuguacin N

説明

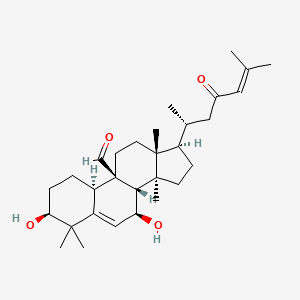

Kuguacin N is a triterpenoid compound isolated from the bitter melon vine (Momordica charantia, kǔguā in Chinese) . It is one of several kuguacins, which are formally derived from the triterpene hydrocarbon cucurbitane . Kuguacin N has been reported to have antiviral activity .

Molecular Structure Analysis

Kuguacin N is a triterpenoid, and its basic molecular structure consists of 22 carbons, 3 oxygens, and 28 hydrogens . The detailed molecular structure of Kuguacin N is not provided in the available literature.科学的研究の応用

Anti-Diabetic Activity

Kuguacin N has been identified as a potential anti-diabetic agent . It has been studied for its ability to activate visfatin, a hormone linked to Type 2 Diabetes Mellitus (T2DM) . Visfatin is primarily produced in white adipose tissues and interacts with insulin receptors, leading to hypoglycemia .

Anti-Cancer Activity

Kuguacin N has shown promising anti-cancer properties . While the exact mechanisms are still under investigation, the compound’s potential to inhibit the growth of cancer cells has been highlighted in several studies .

Anti-Influenza Activity

Research has indicated that Kuguacin N may have anti-influenza properties . One study suggested that Kuguacin J, a related compound, could inhibit the neuraminidase of the H5N1 influenza virus .

Anti-HIV Activity

Kuguacin N has also been studied for its potential anti-HIV activity . While more research is needed, initial studies suggest that it could play a role in inhibiting the replication of the HIV virus .

Anti-Tuberculosis Activity

The anti-tuberculosis activity of Kuguacin N has been reported in scientific literature . This suggests that it could potentially be used in the development of new treatments for tuberculosis .

Anti-Obesity Activity

Kuguacin N, like other compounds found in Momordica charantia, has been associated with anti-obesity effects . This could potentially make it a valuable tool in the fight against obesity and related health issues .

作用機序

Target of Action

Kuguacin N, a triterpenoid isolated from Momordica charantia , has been identified to target Visfatin , an adipose hormone directly linked to Type 2 Diabetes Mellitus (T2DM) . Visfatin is majorly produced in white adipose tissues and interacts with insulin receptors .

Mode of Action

Kuguacin N interacts with Visfatin by binding to a site different from insulin, thereby resulting in hypoglycemia due to the reduction in the amount of glucose released by the liver cells and stimulating the effective usage of glucose in myocytes and adipocytes .

Biochemical Pathways

The biochemical pathways affected by Kuguacin N are primarily related to glucose metabolism. By activating Visfatin, Kuguacin N influences the insulin signaling pathway, leading to a decrease in blood glucose levels .

Pharmacokinetics

Computational studies have been conducted to determine the drug-likeness and pharmacokinetic properties of kuguacin n . These studies suggest that Kuguacin N exhibits suitable drug-like properties, making it a potential candidate for further in vitro and in vivo verification .

Result of Action

The activation of Visfatin by Kuguacin N results in hypoglycemia, reducing the amount of glucose released by liver cells and stimulating the effective usage of glucose in myocytes and adipocytes . This leads to a decrease in blood glucose levels, which is beneficial in the management of T2DM .

Action Environment

The action environment of Kuguacin N is primarily within the cellular environment of myocytes, adipocytes, and liver cells where Visfatin is active . The efficacy and stability of Kuguacin N may be influenced by various factors, including the concentration of Visfatin in these cells and the presence of other compounds that may interact with Visfatin .

特性

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19,21-22,24-26,33-34H,8-13,15H2,1-7H3/t19-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYTKMVBMBCNA-IFMVJOGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kuguacin N | |

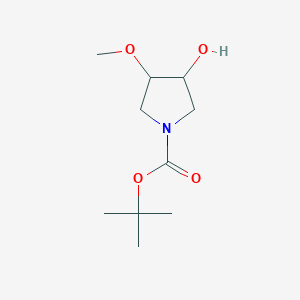

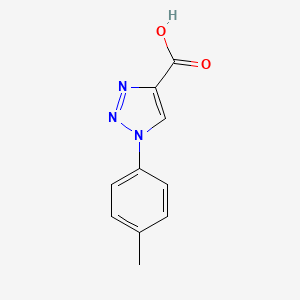

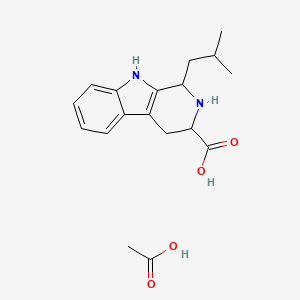

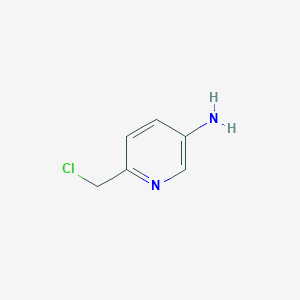

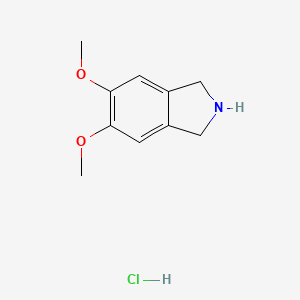

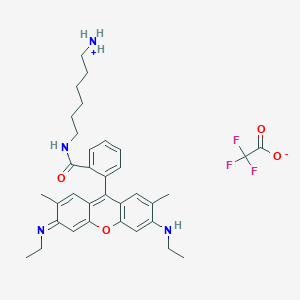

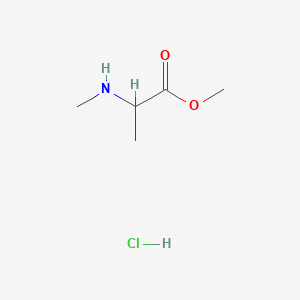

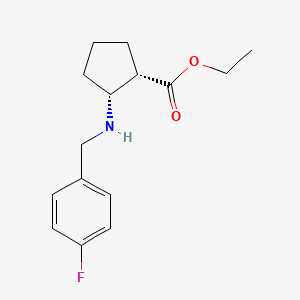

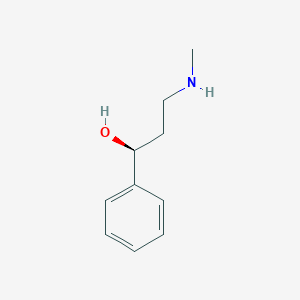

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)

![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)

![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3083355.png)

![4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083360.png)